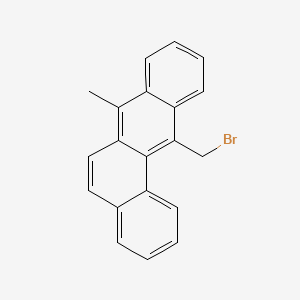BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL-
CAS No.: 59230-81-8
Cat. No.: VC18657567
Molecular Formula: C20H15Br
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59230-81-8 |
|---|---|
| Molecular Formula | C20H15Br |
| Molecular Weight | 335.2 g/mol |
| IUPAC Name | 12-(bromomethyl)-7-methylbenzo[a]anthracene |
| Standard InChI | InChI=1S/C20H15Br/c1-13-15-7-4-5-9-18(15)19(12-21)20-16(13)11-10-14-6-2-3-8-17(14)20/h2-11H,12H2,1H3 |
| Standard InChI Key | CIJKQWCEYOGOJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CBr |
Introduction
Chemical Identity and Physical Properties
Structural and Molecular Characteristics
7-Bromomethyl-12-methylbenz(a)anthracene belongs to the tetraphene class, featuring a fused four-ring aromatic system. Its molecular formula is C₂₀H₁₅Br, with a molecular weight of 335.24 g/mol . The compound’s structure includes a bromomethyl (-CH₂Br) group at position 7 and a methyl (-CH₃) group at position 12, which influence its reactivity and biological activity.
Physical and Thermodynamic Data
Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 391.41°C (rough estimate) |
| Density | 1.3419 g/cm³ |
| Refractive Index | 1.6000 (estimate) |
| Solubility in Water | Insoluble |
| Stability | Light-sensitive |
The compound forms fine yellow crystals and is insoluble in aqueous media, necessitating organic solvents for experimental use .
Synthesis and Reactivity
Synthetic Pathways
Carcinogenic Activity and Toxicological Findings
In Vivo Tumorigenicity Studies
A seminal study by Roe et al. (1972) evaluated equimolar doses of 7-bromomethyl-12-methylbenz(a)anthracene in newborn Swiss mice :
Key Findings:
-
Subcutaneous Sarcomas: Incidence of 22% in treated mice vs. 0% in controls.
-
Lung Tumors: 78% prevalence, predominantly adenomas and carcinomas.
-
Liver Tumors: 45% incidence, with hepatocellular adenomas as the primary lesion.
The compound exhibited lower local sarcomagenic activity compared to its parent hydrocarbon, 7-methylbenz(a)anthracene, but demonstrated potent systemic carcinogenicity, particularly in pulmonary and hepatic tissues .
Comparative Carcinogenic Potency
Ranking among benz(a)anthracene derivatives:
-
7-Bromomethyl-12-methylbenz(a)anthracene (Group D): Highest lung/liver tumor incidence.
-
7-Methylbenz(a)anthracene (Group A): Strong local sarcomagenesis.
-
7-Bromomethylbenz(a)anthracene (Group B): Moderate systemic activity.
-
4-Chloro-7-bromomethylbenz(a)anthracene (Group C): Marginal hepatocarcinogenicity.
The 12-methyl derivative’s shorter half-life (≈10% of non-methylated analog) suggests rapid metabolic activation, enhancing distant organ toxicity .
Mechanistic Insights: Metabolic Activation and DNA Adduction
Metabolic Pathways
The bromomethyl group undergoes enzymatic hydrolysis to yield a reactive methylene intermediate, which forms covalent adducts with DNA bases. Primary targets include guanine at the N7 and C8 positions, inducing base-pair mismatches and frameshift mutations .
Mutagenic and Clastogenic Effects
-
In vitro: Positive in Ames test with TA100 strain (S9 activation).
-
In vivo: Chromosomal aberrations observed in bone marrow micronucleus assays.
Research Applications and Regulatory Status
Experimental Use
-
Oncology Research: Tumor induction in murine models for chemoprevention studies.
-
DNA Adduct Analysis: Marker for PAH exposure and metabolic activation studies.
Regulatory Overview
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume